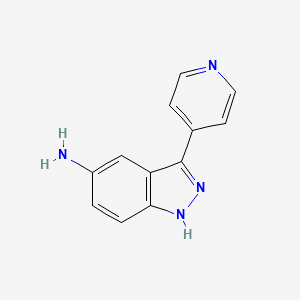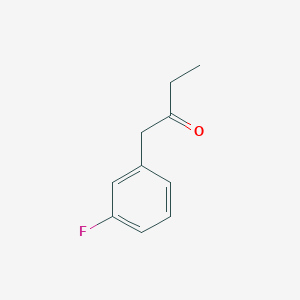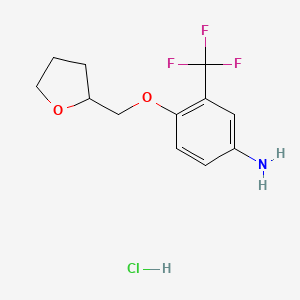
4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride
Descripción general
Descripción
4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride (TFMAH) is an organic compound with a unique combination of physical and chemical properties that make it an attractive candidate for a wide range of scientific research applications. It has a low melting point, a high boiling point, and a low solubility in water, making it a versatile compound for use in many different laboratory experiments. Additionally, its high stability and low toxicity make it a safe and reliable choice for use in a variety of studies.
Aplicaciones Científicas De Investigación
Dendrimer Synthesis
4-(n-Octyloxy)aniline, a related compound to the chemical , has been utilized in the synthesis and structural analysis of new dendritic melamines. These dendrimers demonstrate self-assembling properties into spherical nano-aggregates and have varied applications due to their structural diversity and self-organisation behavior in solution (Morar et al., 2018).
Synthesis of Trifluoromethoxylated Aniline Derivatives
Trifluoromethoxylated aniline derivatives, which include 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride, have been synthesized using Togni reagent II. These derivatives are valuable as synthetic building blocks in pharmaceuticals, agrochemicals, and functional materials due to their pharmacological and biological properties (Feng & Ngai, 2016).
Polyurethane Cationomer Synthesis
In the creation of polymeric films with fluorescent properties, aniline derivatives have been used as quaternization agents for polyetherurethane precursors. These films exhibit unique photochromic mechanisms and are significant in the field of materials science (Buruianǎ et al., 2005).
Vibrational Analysis in Material Science
Aniline derivatives, including those similar to this compound, have been studied for their potential in nonlinear optical (NLO) materials. Vibrational analyses of these compounds help in understanding their structural and electronic properties, which are crucial in the development of advanced materials (Revathi et al., 2017).
Propiedades
IUPAC Name |
4-(oxolan-2-ylmethoxy)-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(16)3-4-11(10)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLMXYWBHGADSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




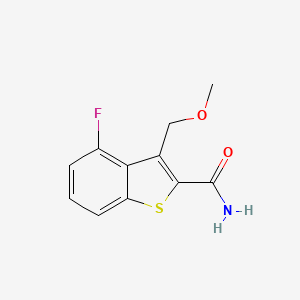
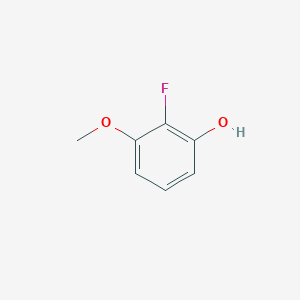

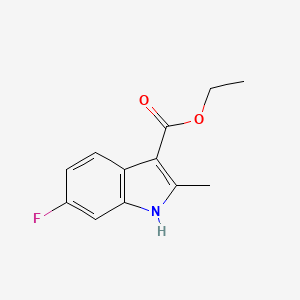
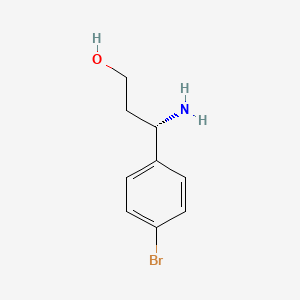
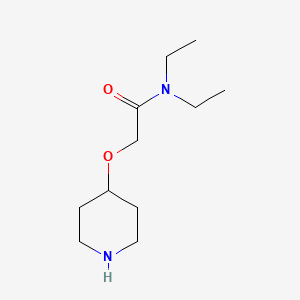
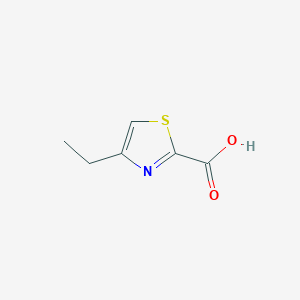


![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)
